
6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group .
Synthesis Analysis
The synthesis of amines can involve various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The structure can be represented by its molecular formula, which indicates the kinds and numbers of atoms present in a molecule .
Chemical Reactions Analysis
Amines undergo typical reactions such as condensations with aldehydes . They can also undergo reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia and other amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds in it. These properties include its reactivity, polarity, phase of matter, color, magnetism, and biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Morpholine derivatives have been extensively studied for their synthesis and potential pharmacological applications. For instance, the synthesis of 3-aminopyrroles and their derivatives demonstrates considerable anticonvulsant activity with a remarkable lack of neurotoxicity, highlighting the therapeutic potential of morpholine-containing compounds in epilepsy treatment (Unverferth et al., 1998). Moreover, these compounds exhibit sodium channel blocking properties, which could be crucial for designing new antiepileptic drugs.
Another area of interest is the microwave-assisted synthesis of novel pyrimidine derivatives, which shows significant analgesic activity without ulcerogenic effects, suggesting their potential as safer pain management options (Chaudhary et al., 2012). This indicates that morpholine derivatives could be promising candidates for developing new analgesic drugs.
Material Science and Nanotechnology
In material science, morpholine derivatives have facilitated the synthesis of gold nanoparticles, demonstrating the role of these compounds in nanotechnology (Roy et al., 2008). The ability to control the shape and size of gold nanoparticles by altering the concentrations of morpholine derivatives and gold(III) solution highlights the versatility of these compounds in synthesizing nanomaterials with desired properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(aminomethyl)-4-methylmorpholin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-8-3-5(2-7)10-4-6(8)9;/h5H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWILAJXCMIKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OCC1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

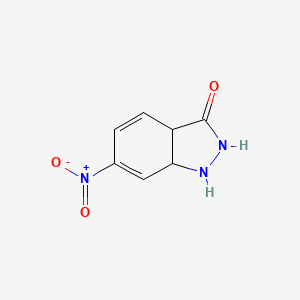

![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)
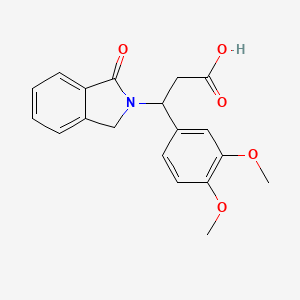
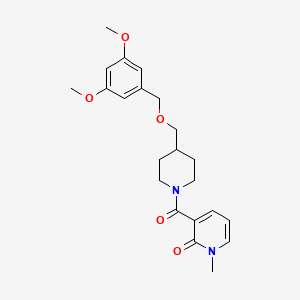
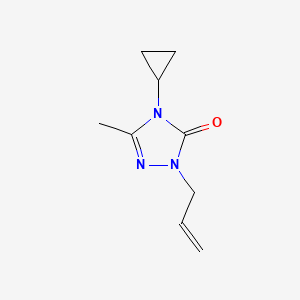

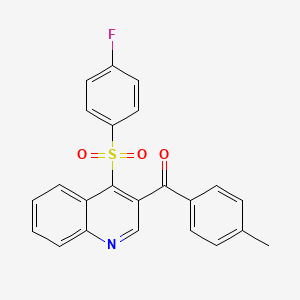

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)
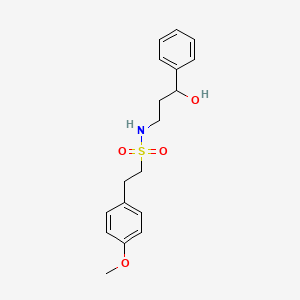
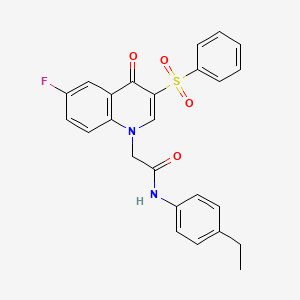
![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)